5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid
CAS No.: 1369238-14-1
Cat. No.: VC0109847
Molecular Formula: C9H6ClNO4S
Molecular Weight: 259.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369238-14-1 |
|---|---|
| Molecular Formula | C9H6ClNO4S |
| Molecular Weight | 259.66 |
| IUPAC Name | 5-chlorosulfonyl-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |
| Standard InChI Key | JGHSVFTWWDLFBY-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O |
Introduction
Chemical Properties and Structure
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (CAS No.: 1369238-14-1) represents an important class of functionalized indoles. Its molecular structure incorporates both a carboxylic acid at the 2-position and a chlorosulfonyl group at the 5-position of the indole ring system.
| Property | Value |
|---|---|
| CAS Number | 1369238-14-1 |
| Molecular Formula | C9H6ClNO4S |
| Molecular Weight | 259.66 g/mol |
| IUPAC Name | 5-chlorosulfonyl-1H-indole-2-carboxylic acid |
The compound's structure consists of a bicyclic indole core (a benzene ring fused to a pyrrole ring) bearing a carboxylic acid group (-COOH) at the C2 position and a chlorosulfonyl group (-SO2Cl) at the C5 position. This unique combination of functional groups contributes to its chemical versatility and synthetic utility.
The chlorosulfonyl group is particularly notable as a highly reactive moiety that can undergo numerous chemical transformations, making this compound an excellent intermediate for the synthesis of more complex molecules. Meanwhile, the carboxylic acid function provides another reactive site that can be modified through various reactions including esterification and amide formation.
Synthetic Applications
As a Building Block in Chemical Synthesis
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid serves as a crucial building block in the synthesis of various indole derivatives with potential biological activities. The presence of two distinct reactive functional groups allows for selective modification and the creation of diverse chemical libraries.
The chlorosulfonyl group can readily react with:
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Amines to form sulfonamides
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Alcohols to form sulfonate esters
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Thiols to form thiosulfonates
Meanwhile, the carboxylic acid group can undergo typical carboxylic acid reactions:
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Amide coupling with amines
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Esterification with alcohols
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Reduction to alcohols or aldehydes
Role in Heterocyclic Chemistry
Indole derivatives represent one of the most important classes of heterocyclic compounds in organic and medicinal chemistry. The functionalization of the indole scaffold with groups such as the chlorosulfonyl moiety extends the chemical space available for exploration in drug discovery programs. This makes 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid particularly valuable for researchers working on developing new compounds with targeted biological activities.
Related Indole-2-carboxylic Acid Derivatives
The research landscape surrounding indole-2-carboxylic acid derivatives reveals several structurally related compounds with significant biological activities.
Cannabinoid Receptor Modulators
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) and related indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid type 1 (CB1) receptor. Structure-activity relationship studies have highlighted the importance of:
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The length of the substituent at the C3-position
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The presence of electron-withdrawing groups at the C5-position
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The length of the linker between the amide bond and the phenyl ring
For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide has been identified as a robust CB1 allosteric modulator with an equilibrium dissociation constant (KB) of 167.3 nM and a markedly high binding cooperativity factor (α = 16.55) .
Antiproliferative Agents
A series of indole-2-carboxamides has been developed as antiproliferative agents targeting both wild and mutant type epidermal growth factor receptor (EGFR). Some of these compounds have demonstrated high antiproliferative activity with GI50 values ranging from 29 nM to 47 nM. Additionally, certain compounds showed excellent caspase-3 protein overexpression levels, indicating their potential in inducing apoptosis in cancer cells .
Synthetic Approaches to Indole-2-carboxylic Acids
Patent Literature
A general synthetic method for indole-2-carboxylic acid has been patented, using nitrotoluene and diethyl oxalate as main raw materials under the catalysis of ferrous hydroxide. This method offers advantages including easily obtainable raw materials, inexpensive catalyst, mild reaction conditions, simple processing, and high chemical yield .
Preparation of Indole-2-carboxamides
The carboxylic acid group of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid can be converted to carboxamides through standard coupling procedures similar to those described for related compounds.
General Procedure for Indole-2-carboxamides
A typical procedure involves coupling an indole-2-carboxylic acid with an amine using coupling agents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like N,N-diisopropylethylamine in DMF. After completion, the reaction mixture is processed through aqueous workup and purification steps .
Example reaction conditions include:
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Solvent: Anhydrous DMF
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Base: N,N-diisopropylethylamine
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Temperature: Room temperature
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Reaction time: 4-12 hours
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Purification: Trituration, recrystallization, or flash chromatography
This approach allows for the synthesis of various indole-2-carboxamides that can subsequently be evaluated for biological activity.
Structure-Activity Relationships in Indole Derivatives
Research on structurally related indole-2-carboxamides has revealed important structure-activity relationships that may inform the development of derivatives based on 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.
Future Research Directions
Based on the unique structural features of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid and research on related compounds, several promising research directions can be identified:
Sulfonamide Derivatives
The chlorosulfonyl group provides an excellent opportunity to create a diverse library of sulfonamide derivatives through reaction with various amines. These derivatives could be screened for biological activities including:
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Enzyme inhibition (particularly proteases and kinases)
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Receptor modulation (such as cannabinoid receptors)
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Antimicrobial activity
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Anticancer effects
Dual-Functionalized Derivatives
By exploiting both the chlorosulfonyl and carboxylic acid functionalities, dual-functionalized derivatives could be developed with potentially enhanced pharmacological profiles. This approach might lead to compounds with improved target selectivity or multiple mechanisms of action.
Medicinal Chemistry Applications
The unique combination of the chlorosulfonyl group and the indole-2-carboxylic acid scaffold provides a promising starting point for medicinal chemistry efforts targeting various disease areas:
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Cancer (based on the antiproliferative effects of related compounds)
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Inflammatory conditions (given the anti-inflammatory properties of some indole derivatives)
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Viral infections (drawing from the potential HIV-1 integrase inhibitory effects)
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Central nervous system disorders (based on cannabinoid receptor modulation)
Analytical Methods and Characterization
The characterization of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid and its derivatives typically involves a combination of spectroscopic and analytical techniques.
Spectroscopic Analysis
Common spectroscopic methods used for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structural features of the compound.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns.
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Infrared Spectroscopy: Useful for identifying functional groups such as the carboxylic acid (C=O stretch) and the sulfonyl group (S=O stretches).
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and reaction monitoring during the synthesis and modification of such compounds .
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